

4-(4-Aminophenoxy)pyridine-2-carboxamide basic properties

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Compound of Interest

4-(4-Aminophenoxy)pyridine-2carboxamide

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An In-depth Technical Guide to the Basic Properties of **4-(4-Aminophenoxy)pyridine-2-carboxamide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)pyridine-2-carboxamide is a heterocyclic organic compound featuring a pyridine ring, an aminophenoxy group, and a carboxamide functional group. This molecule is of significant interest in medicinal chemistry and pharmaceutical development, primarily serving as a critical building block in the synthesis of multi-kinase inhibitors.[1] Its pyridine-2-carboxamide scaffold is recognized as a "privileged structure" due to its frequent appearance in biologically active compounds, offering favorable properties such as improved water solubility and the capacity for hydrogen bonding with biological targets.[1]

This guide provides a comprehensive overview of the fundamental physicochemical properties of **4-(4-Aminophenoxy)pyridine-2-carboxamide**, detailed experimental protocols for their determination, and its primary role in the synthesis of advanced pharmaceutical agents.

Physicochemical Properties

The basic physicochemical properties of **4-(4-Aminophenoxy)pyridine-2-carboxamide** are summarized below. These parameters are essential for understanding the compound's

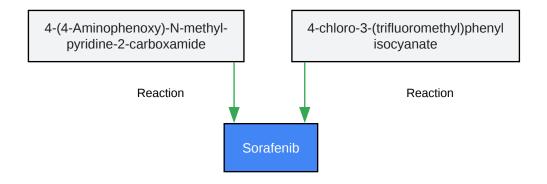


behavior in various chemical and biological systems.

Property	Value	Reference
CAS Number	284462-80-2	[2]
Molecular Formula	C12H11N3O2	[2]
Molecular Weight	229.23 g/mol	[1][2]
Density	1.315 g/cm ³	[2]
Boiling Point	462.5°C at 760 mmHg	[2]
Refractive Index	1.655	[2]
Vapor Pressure	9.85E-09 mmHg at 25°C	[2]

Role in Pharmaceutical Synthesis

The most prominent application of **4-(4-Aminophenoxy)pyridine-2-carboxamide** is its role as a key intermediate in the industrial synthesis of Sorafenib, a potent multi-kinase inhibitor used in cancer therapy.[1] The compound provides the core phenoxypyridine structure of the final drug molecule. The synthesis generally involves the reaction of an N-methylated version of this intermediate with an isocyanate.[1]



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Caption: Logical relationship in the synthesis of Sorafenib.

Experimental Protocols



Detailed and reproducible experimental protocols are critical for the characterization of chemical compounds. The following sections describe methodologies for determining the pKa and aqueous solubility of **4-(4-Aminophenoxy)pyridine-2-carboxamide**.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with basic nitrogen atoms like **4-(4-Aminophenoxy)pyridine-2-carboxamide**, determining the pKa of its conjugate acid is crucial. Potentiometric titration is a common and accurate method for this purpose.[3]

Objective: To determine the pKa value(s) of **4-(4-Aminophenoxy)pyridine-2-carboxamide** in an aqueous medium.

Materials:

- 4-(4-Aminophenoxy)pyridine-2-carboxamide
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Deionized water, boiled to remove CO₂
- Potassium chloride (KCl) for maintaining ionic strength
- Calibrated pH meter with a glass electrode
- Magnetic stirrer and stir bar
- Burette (10 mL or 25 mL)
- Beaker (100 mL)

Procedure:

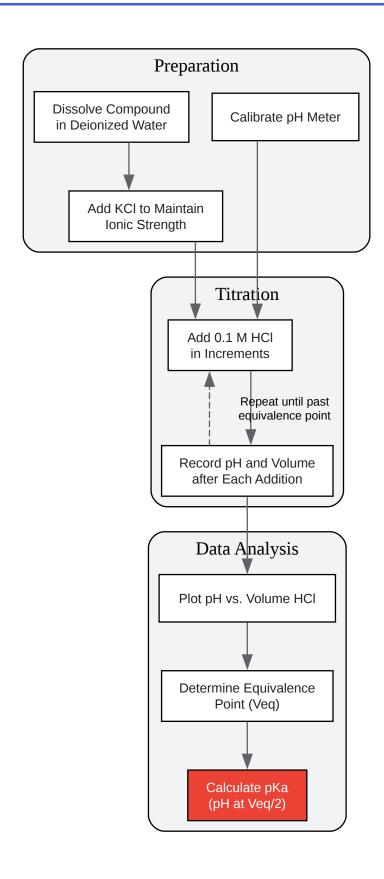
 Sample Preparation: Accurately weigh approximately 23 mg (0.1 mmol) of 4-(4-Aminophenoxy)pyridine-2-carboxamide and dissolve it in 50 mL of deionized water in a



beaker. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).[3]

- Initial pH Measurement: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Allow the pH reading to stabilize and record the initial value.
- Titration with Acid: Fill a burette with standardized 0.1 M HCl. Add the titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record both the volume of HCl added and the corresponding pH reading.
- Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.
- Data Analysis:
 - Plot the measured pH values against the volume of HCl added to generate a titration curve.
 - Determine the equivalence point (Veq) from the point of maximum slope on the curve (or by using the first or second derivative plot).
 - The pH at the half-equivalence point (Veq/2) corresponds to the pKa of the most basic functional group (likely the aniline nitrogen).
 - If other basic sites exist (like the pyridine nitrogen), additional inflection points may be observed. The pKa is calculated at each half-neutralization point.[3]
- Replicates: Perform the titration in triplicate to ensure reproducibility and report the mean pKa value with the standard deviation.[3]





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Caption: Workflow for pKa determination by potentiometric titration.



Determination of Aqueous Solubility by Shake-Flask Method

Aqueous solubility is a critical parameter for drug candidates, influencing absorption and bioavailability. The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility.[4]

Objective: To determine the equilibrium solubility of **4-(4-Aminophenoxy)pyridine-2-carboxamide** in aqueous buffer at a physiologically relevant pH and temperature.

Materials:

- 4-(4-Aminophenoxy)pyridine-2-carboxamide (solid)
- Phosphate-buffered saline (PBS), pH 7.4
- Thermostatic shaker bath or incubator capable of maintaining 37 ± 1°C.[5]
- Glass vials with screw caps
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes for standard solutions

Procedure:

- Sample Preparation: Add an excess amount of solid 4-(4-Aminophenoxy)pyridine-2carboxamide to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains visible.
- Incubation: Add a known volume of pre-warmed (37°C) PBS (pH 7.4) buffer to the vial.

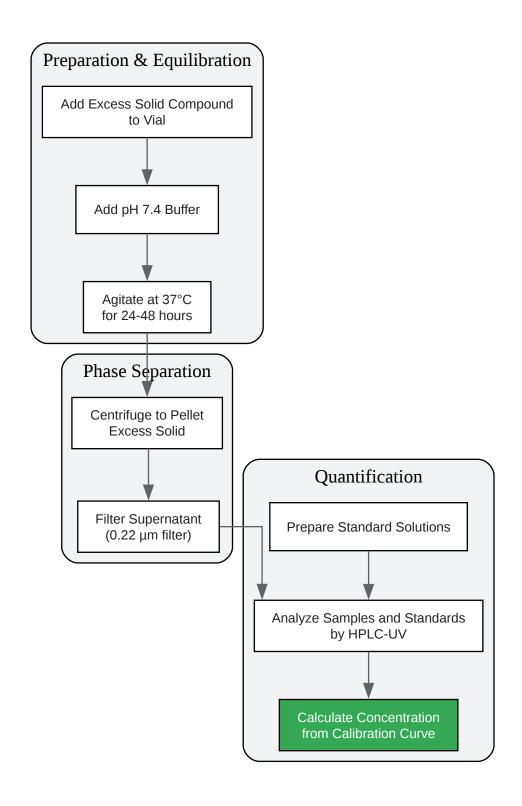
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- Equilibration: Securely cap the vial and place it in a thermostatic shaker bath set to 37°C. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4] Preliminary experiments can determine the minimum time required.[5]
- Phase Separation: After incubation, allow the vials to stand undisturbed at 37°C for a short period to allow larger particles to settle. Then, centrifuge the vials at high speed to pellet the excess solid.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.
- Quantification:
 - Prepare a series of standard solutions of the compound in the same buffer with known concentrations.
 - Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV method.
 - Construct a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.
 - Determine the concentration of the compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility.
- Replicates: The experiment should be performed in at least triplicate.





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Caption: Workflow for solubility determination by the shake-flask method.



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